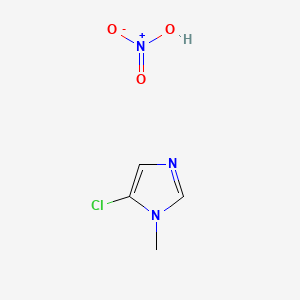
4-Carbonsäure-2-piperazin-1-yl-chinolin-hydrochlorid
Übersicht
Beschreibung
“2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C14H15N3O2.HCl . It has a molecular weight of 293.75 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride” is 1S/C14H15N3O2.ClH/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,18,19);1H . This code provides a specific description of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
4-Carbonsäure-2-piperazin-1-yl-chinolin-hydrochlorid: wird in der pharmakologischen Forschung aufgrund seiner strukturellen Ähnlichkeit zu verschiedenen biologisch aktiven Verbindungen verwendet. Es dient als zentrales Gerüst für die Synthese potenzieller Therapeutika, insbesondere bei der Entwicklung von Medikamenten, die auf Erkrankungen des zentralen Nervensystems und Krebs abzielen . Sein Piperazin-Rest ist ein gemeinsames Merkmal in Molekülen mit signifikanten pharmakologischen Aktivitäten, was es zu einer wertvollen Verbindung für die Arzneimittelentdeckung macht .
Biochemie
In der Biochemie wird diese Verbindung zur Untersuchung von Protein-Ligand-Wechselwirkungen innerhalb der Proteomforschung verwendet. Seine Fähigkeit, an Proteine und Enzyme zu binden, macht es zu einem wichtigen Werkzeug, um biochemische Pfade zu verstehen und potenzielle Ziele für neue Medikamente zu identifizieren .
Medizinische Chemie
This compound: spielt eine entscheidende Rolle in der medizinischen Chemie. Es wird häufig als Baustein für den Aufbau komplexer Moleküle mit potenziellen medizinischen Eigenschaften verwendet. Seine Vielseitigkeit ermöglicht die Herstellung einer Vielzahl von Derivaten, die auf verschiedene biologische Aktivitäten untersucht werden können .
Arzneimittelentwicklung
Diese Verbindung ist ein integraler Bestandteil des Arzneimittelentwicklungsprozesses. Sie wird häufig bei der Synthese von Bibliotheken von Verbindungen eingesetzt, die auf therapeutische Wirksamkeit getestet werden. Seine strukturellen Merkmale sind für ein Hochdurchsatz-Screening geeignet und unterstützen die schnelle Identifizierung vielversprechender Arzneimittelkandidaten .
Chemische Synthese
Im Bereich der chemischen Synthese ist This compound ein wertvolles Zwischenprodukt. Es wird verwendet, um komplexe chemische Strukturen aufzubauen, und dient als Schlüsselvorläufer bei der Synthese verschiedener organischer Verbindungen .
Analytische Chemie
Analytisch kann diese Verbindung als Standard- oder Referenzmaterial in der chromatographischen Analyse und Massenspektrometrie verwendet werden. Seine klar definierte Struktur und seine Eigenschaften ermöglichen eine genaue Kalibrierung und Methodenentwicklung in analytischen Studien .
Molekulare Biologie
In der Molekularbiologie findet die Verbindung Anwendung in der Untersuchung von molekularen Wechselwirkungen und der Entwicklung von molekularen Sonden. Sie kann verwendet werden, um die molekularen Mechanismen von Krankheiten zu untersuchen und Moleküle zu entwickeln, die biologische Prozesse modulieren können .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, which could potentially be the targets for this compound as well .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit certain enzymes . The compound may interact with its targets, leading to changes in their function.
Result of Action
Similar compounds have been shown to have certain inhibitory effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride .
Biochemische Analyse
Biochemical Properties
2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with efflux pumps like Mrp4, which are involved in drug resistance mechanisms . The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of efflux pumps, which can alter the intracellular concentration of various substances . This, in turn, can affect cellular processes such as drug resistance and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with efflux pumps like Mrp4 is a key example of its molecular mechanism . By binding to these pumps, it can modulate their activity and influence the cellular response to drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research settings.
Metabolic Pathways
2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of the compound is crucial for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and the overall cellular response to its presence.
Subcellular Localization
The subcellular localization of 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.
Eigenschaften
IUPAC Name |
2-piperazin-1-ylquinoline-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2.ClH/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILRWYXZNHPYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185299-92-6 | |
| Record name | 4-Quinolinecarboxylic acid, 2-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)

![(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B1450994.png)


